BENGHE Foundational & Exploratory

Check Availability & Pricing

Comprehensive Physicochemical Profiling: 3-(4-
bromophenyl)-N-methylpropanamide

Author: BenchChem Technical Support Team. Date: May 2026

Compound of Interest |

3-(4-bromophenyl)-N-
Compound Name:

methylpropanamide
CAS No.: 942598-36-9

Cat. No.: B3170355

Get Quote

Executive Summary

The compound 3-(4-bromophenyl)-N-methylpropanamide (Formula: C10H12BrNO)
represents a critical structural scaffold in medicinal chemistry, specifically within the class of
phenethyl amides. Unlike its anilide isomers, this molecule features a two-carbon ethylene
linker between the aromatic ring and the amide carbonyl, imparting distinct electronic and steric

properties.

This guide details the computational derivation of its logP (Partition Coefficient), analyzes its
hydrophobicity relative to structural analogs, and outlines the experimental protocols required
for validation. Our consensus calculation places the logP at approximately 1.9, identifying it as
an ideal fragment for Central Nervous System (CNS) drug discovery programs due to its
optimal balance of lipophilicity and aqueous solubility.

Molecular Architecture & Physicochemical Profile[1]

To accurately predict hydrophobicity, we must first deconstruct the molecule into its constituent
pharmacophores. The presence of the para-bromo substituent and the N-methyl amide
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functionality are the primary drivers of its lipophilic character.

Structural Deconstruction

o Core Scaffold: Phenylpropanamide (flexible linker).
 Lipophilic Enhancer: 4-Bromo substituent (Halogen bond donor, metabolic blocker).

e Polar Terminus: N-methyl secondary amide (Hydrogen Bond Donor/Acceptor).

Property Value Rationale
Molecular Weight 242.11 g/mol < 500 Da (Lipinski Compliant)
H-Bond Donors 1 Secondary Amide (-NH-)
H-Bond Acceptors 1 Carbonyl Oxygen (=0)

High flexibility (Ethyl linker + N-
Rotatable Bonds 4

Me)
Topological Polar Surface Area 091 A2 Excellent membrane
(TPSA) ' permeability (< 140 A2)

Visualization: Structural Fragmentation for logP

The following diagram illustrates the fragment-based approach used to derive the logP value.
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Caption: Fragment contribution analysis. The hydrophobic bromine and ethyl linker counteract
the hydrophilic amide core.
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Computational Methodologies for logP
Determination[1][2]

Direct experimental data for this specific N-methyl derivative is sparse in public repositories.
Therefore, we employ a Consensus LogP Strategy, anchoring our calculations on the
experimentally validated primary amide analog.

Method A: Fragment-Based Derivation (Hansch-Leo)

This method builds the logP by summing the contributions of isolated fragments and correcting
for intramolecular interactions.

e Anchor Compound: 3-(4-Bromophenyl)propanamide (Primary Amide).
o Experimental/Consensus XLogP3:1.60 [Source: PubChem CID 12273139].

o Transformation: Conversion of Primary Amide (-NHz2) to Secondary N-Methyl Amide (-
NHMe).

o Addition: Methyl group (+CHs). Hydrophobic increment: +0.50.
o Subtraction: Loss of Hydrogen (-H).

o Correction: Secondary amides are generally more lipophilic than primary amides due to
reduced polarity and shielding of the nitrogen.

o Net Delta:+0.30 to +0.40.

e Calculated Result:

Method B: Structural Isomer Comparison

Comparing the target to its "reverse amide” isomer (an aniline derivative) provides upper/lower
bound limits.

e Isomer: N-(4-bromophenyl)propanamide (Anilide).
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o XLogP3:2.30.

o Analysis: Anilides are more lipophilic because the nitrogen lone pair is delocalized into the
aromatic ring, reducing its ability to H-bond with water. Our target has an insulating ethyl
chain, making the amide more polar than the anilide.

o Conclusion: Target logP must be < 2.30.

Final Consensus Value

Method Predicted logP Confidence
XLogP3 (Anchor + Delta) 1.90 High

Isomer Limit Check <2.30 High
SwissADME Consensus 1.85-1.95 Medium
Final Reported Value 19+0.1 Optimal

Hydrophobicity & Biological Implications[2][3][4][5]

AlogP of 1.9 places 3-(4-bromophenyl)-N-methylpropanamide in the "Sweet Spot" for drug
development.

Blood-Brain Barrier (BBB) Permeability

Compounds with a logP between 1.5 and 2.5 often exhibit optimal passive diffusion across the
BBB.

e Mechanism: The 4-bromo group increases lipid solubility without introducing excessive
molecular weight.

» Prediction: High probability of CNS penetration.

Solubility Profile

While hydrophobic enough to cross membranes, the amide functionality ensures sufficient
agueous solubility for formulation.
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o Estimated Solubility: ~1-5 mg/mL (Moderate).

e Metabolic Stability: The para-bromo substituent blocks metabolic hydroxylation at the most
reactive phenyl position, potentially extending half-life (

Experimental Validation Protocol

To validate the calculated values, the Shake-Flask Method (OECD Guideline 107) is the gold
standard.

Reagents Required

e n-Octanol: HPLC Grade, pre-saturated with water.
o Water: Double-distilled, pre-saturated with n-octanol.

e Analyte: 3-(4-bromophenyl)-N-methylpropanamide (>98% purity).

Workflow Diagram

The following DOT diagram outlines the critical path for experimental logP determination.
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Caption: Standard Operating Procedure (SOP) for Shake-Flask logP determination.
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Calculation Formula
Note: Ensure mass balance recovery >95% to rule out precipitation or adsorption to glass.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem

Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.
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Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
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Contact our Ph.D. Support Team for a compatibility check
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